Dspe-peg-cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

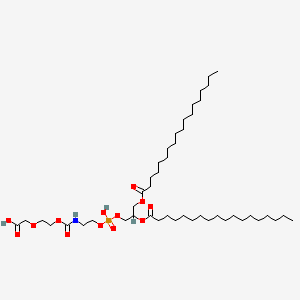

Structure

2D Structure

Properties

CAS No. |

754180-82-0 |

|---|---|

Molecular Formula |

C46H88NO13P |

Molecular Weight |

894.2 g/mol |

IUPAC Name |

2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |

InChI |

InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54) |

InChI Key |

MKQJGDXUKIHRCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Related CAS |

754180-82-0 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of DSPE-PEG-COOH

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). This heterobifunctional polymer is a critical component in the field of drug delivery, particularly in the development of nanoparticle systems such as liposomes and micelles for therapeutic applications.

Core Molecular Structure

This compound is an amphiphilic block copolymer, meaning it possesses both hydrophobic and hydrophilic segments. This dual nature is fundamental to its utility, allowing for self-assembly into nanoparticle structures and providing a versatile platform for drug encapsulation and surface functionalization. The molecule can be deconstructed into three primary components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor of the molecule.[1][2] It consists of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphoethanolamine headgroup.[1][3][4] The long, saturated hydrocarbon tails give this portion of the molecule its strong hydrophobic character, enabling it to integrate seamlessly into the lipid bilayers of liposomes or form the core of micelles.[1][5]

-

PEG (Polyethylene Glycol): This is a synthetic, hydrophilic, and biocompatible polymer.[6] Its structure consists of repeating ethylene (B1197577) oxide units, commonly expressed as H−(O−CH2−CH2)n−OH.[6][7][8] The PEG chain is covalently linked to the DSPE headgroup. In biomedical applications, the PEG layer forms a hydrated shell on the surface of nanoparticles, which acts as a "stealth" coating to inhibit protein binding and reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[9]

-

COOH (Carboxylic Acid): This terminal functional group is located at the distal end of the PEG chain. The carboxylic acid provides a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties.[9][10][11] This functionalization is key to developing targeted drug delivery systems that can selectively accumulate at disease sites.[9]

The logical assembly of these components results in a molecule with a hydrophobic lipid anchor and a flexible, hydrophilic polymer chain terminating in a reactive carboxyl group.

Caption: Diagram 1: Core Structural Components of this compound.

Physicochemical Properties

This compound is commercially available in various PEG molecular weights, which influences the thickness of the hydrophilic corona and the overall size of the resulting nanoparticles. The choice of PEG length is critical for optimizing drug release rates and immunological safety.[12]

| Property | Description | Typical Values |

| Appearance | Physical state at room temperature. | White to off-white solid or powder.[2][9] |

| Molecular Weight (MW) | The average molecular weight of the polymer. Varies by PEG chain length. | PEG variants: 1000, 2000, 3400, 5000 Da, etc.[9][12][13] |

| Purity | Percentage of the desired compound. | Typically ≥95%.[14] |

| Solubility | Solvents in which the compound can be dissolved. | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[9] Slightly soluble in hot water.[2] |

| Reactive Group | The functional group available for conjugation. | Carboxylic Acid (-COOH).[2][15] |

| Reactive To | The complementary functional group for conjugation reactions. | Primary amines (-NH2).[15] |

| Storage Condition | Recommended temperature for long-term storage to prevent degradation. | -20°C in a dry environment.[2][5][14] |

Experimental Protocols

Protocol 1: Ligand Conjugation via EDC/NHS Chemistry

This protocol describes the common method for conjugating an amine-containing ligand (e.g., a peptide) to the terminal carboxyl group of this compound. The reaction uses carbodiimide (B86325) chemistry to form a stable amide bond.[10][13]

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing ligand (e.g., peptide, antibody fragment)

-

Reaction Buffer: MES or PBS, pH 6.0-7.4

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., dialysis, size exclusion chromatography)

Methodology:

-

Activation of Carboxyl Group:

-

Dissolve this compound in the reaction buffer.

-

Add a 5 to 10-fold molar excess of both EDC and NHS to the this compound solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.

-

-

Conjugation to Ligand:

-

Dissolve the amine-containing ligand in the reaction buffer.

-

Add the ligand solution to the activated this compound solution. A slight molar excess of the activated lipid may be used.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS-ester by adding a quenching solution.

-

Purify the resulting DSPE-PEG-Ligand conjugate from excess reactants and byproducts using dialysis against a suitable buffer or through size exclusion chromatography.

-

-

Characterization:

Protocol 2: Formulation of Targeted Liposomes

This protocol outlines the thin-film hydration method, a standard procedure for incorporating this compound and the synthesized DSPE-PEG-Ligand into liposomes.

Materials:

-

Primary structural lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound and/or DSPE-PEG-Ligand

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS)

-

Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, and DSPE-PEG derivatives in the organic solvent in a round-bottom flask at the desired molar ratios (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) and agitating the flask at a temperature above the phase transition temperature of the primary lipid. This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Purification:

-

Remove any unencapsulated drug or materials by size exclusion chromatography or dialysis.

-

Visualization of Application Workflow

This compound is instrumental in transforming a standard liposome (B1194612) into a long-circulating, targeted drug delivery vehicle. The following workflow illustrates this process, from nanoparticle self-assembly to the final targeted system.

References

- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine, 1069-79-0 | BroadPharm [broadpharm.com]

- 2. nanocs.net [nanocs.net]

- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound, MW 2,000, 1445832-74-5 | BroadPharm [broadpharm.com]

- 6. news-medical.net [news-medical.net]

- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 8. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. This compound, MW 3,400 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. biochempeg.com [biochempeg.com]

- 15. DSPE PEG Acid, this compound [nanocs.net]

- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

synthesis methods for DSPE-PEG-COOH

An In-depth Technical Guide to the Synthesis of DSPE-PEG-COOH

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (this compound) is an amphiphilic polymer conjugate essential for modern drug delivery systems.[1] It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a functional carboxylic acid group.[1][2] This structure allows for its incorporation into lipid bilayers of nanoparticles and liposomes, where the PEG chain provides a "stealth" characteristic, extending circulation half-life, while the terminal carboxyl group serves as a versatile anchor for conjugating targeting ligands such as antibodies, peptides, or small molecules.[1][3] This guide provides a detailed overview of the primary synthesis methods, experimental protocols, and characterization techniques for this compound.

Core Synthesis Strategy: Amide Bond Formation

The most prevalent and robust method for synthesizing this compound is through the formation of a stable amide bond between the primary amine of DSPE and an activated carboxyl group on a heterobifunctional PEG linker.[4] The standard approach involves reacting DSPE with a PEG derivative that is functionalized with an N-hydroxysuccinimide (NHS) ester at one terminus and a protected carboxyl group at the other. The NHS ester readily reacts with the primary amine of DSPE under mild conditions to form the amide linkage.

A logical workflow for this synthesis process is outlined below.

Detailed Experimental Protocol

This section details a representative protocol for the synthesis of this compound based on the reaction of DSPE with a commercially available NHS-ester-terminated PEG-acid.

3.1 Materials and Reagents

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Heterobifunctional PEG (e.g., NHS-PEG(2000)-COOH)

-

Triethylamine (B128534) (TEA)[5]

-

Anhydrous Chloroform (B151607) (CHCl₃) and/or Dimethylformamide (DMF)[5][6]

-

Argon or Nitrogen gas for inert atmosphere

-

Dialysis membrane (e.g., 3 kDa MWCO)[7]

-

Deionized water

-

Thin-Layer Chromatography (TLC) plates

-

Ninhydrin (B49086) solution (for TLC visualization)[5]

3.2 Synthesis Procedure

-

Reactant Preparation: Dissolve DSPE in anhydrous chloroform. In a separate flask, dissolve a slight molar excess of NHS-PEG-COOH in anhydrous chloroform or DMF.[5]

-

Reaction Initiation: Under an inert atmosphere (argon or nitrogen), slowly add the DSPE solution to the stirring NHS-PEG-COOH solution.[5]

-

Base Addition: Add triethylamine (TEA) to the reaction mixture, typically at a 2-3 fold molar excess relative to DSPE, to act as a base catalyst.[5][6]

-

Reaction Incubation: Allow the mixture to stir vigorously at room temperature overnight (12-18 hours).[5] The reaction vessel should be sealed and protected from light.

-

Monitoring Reaction Completion: The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., chloroform/methanol). After elution, spray the plate with a ninhydrin solution and heat. The disappearance of the primary amine spot corresponding to DSPE indicates a complete reaction.[5]

3.3 Purification

-

Solvent Removal: Remove the organic solvent from the reaction mixture using a rotary evaporator.

-

Dialysis: Re-dissolve the resulting crude product in a minimal amount of solvent and transfer it to a dialysis bag (e.g., 3000 Da MWCO). Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted PEG, NHS, and TEA salts.[7]

-

Lyophilization: Freeze-dry the purified solution to obtain the final this compound product as a white, fluffy solid.[7]

-

Storage: Store the final product at -20°C or lower under desiccated conditions to prevent hydrolysis.[8][9]

Quantitative Data and Characterization

Precise control over reaction parameters is critical for achieving high yield and purity. The following tables summarize key quantitative aspects of the synthesis.

Table 1: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale | Citation |

|---|---|---|---|

| Molar Ratio (DSPE:PEG) | 1 : 1.1 - 1.5 | A slight excess of the PEG reagent ensures complete consumption of the DSPE lipid. | [4] |

| Solvent | Chloroform, DMF | Provides good solubility for both the lipid and the PEG reagent. | [5][6] |

| Catalyst | Triethylamine (TEA) | A non-nucleophilic base to deprotonate the DSPE amine and facilitate nucleophilic attack. | [5] |

| Temperature | Room Temperature (20-25°C) | Sufficient for the amine-NHS reaction without causing significant side reactions. | [5] |

| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion. | [5][7] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents and side reactions with atmospheric moisture. |[10] |

Table 2: Product Characterization and Expected Results

| Technique | Purpose | Expected Result | Citation |

|---|---|---|---|

| TLC with Ninhydrin | Confirm consumption of DSPE | Disappearance of the ninhydrin-positive spot for DSPE in the final product lane. | [5] |

| ¹H NMR | Structural Confirmation | Appearance of characteristic peaks for both DSPE (alkyl chains) and PEG (repeating ethylene (B1197577) oxide units). | [11] |

| Mass Spectrometry | Verify Molecular Weight | A mass spectrum showing a distribution corresponding to the expected MW of the conjugate. | [12] |

| HPLC | Purity Assessment | A single major peak indicating a high-purity final product. |[12] |

Characterization Workflow

Post-synthesis, a rigorous characterization workflow is necessary to confirm the identity, purity, and integrity of the this compound conjugate. Special attention must be paid to potential hydrolysis of the phospholipid ester bonds, which can be accelerated at non-neutral pH during purification.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. DSPE PEG Acid, this compound [nanocs.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]

- 8. biochempeg.com [biochempeg.com]

- 9. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (ammonium salt) | 474922-20-8 | ZTA92220 [biosynth.com]

- 10. encapsula.com [encapsula.com]

- 11. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG-COOH

This guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH). It is intended for researchers, scientists, and drug development professionals working with lipid-based drug delivery systems.

Introduction

This compound is an amphiphilic polymer conjugate widely utilized in the formulation of nanoparticles, particularly liposomes and micelles, for drug delivery applications.[1][2] Its structure consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a carboxylic acid group. This unique architecture allows for the self-assembly of this compound into core-shell structures in aqueous environments, capable of encapsulating hydrophobic therapeutic agents.[2] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[2] The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of targeting ligands such as antibodies, peptides, or other biomolecules to achieve site-specific drug delivery.

Molecular Structure and Properties

The fundamental structure of this compound is characterized by the DSPE lipid, which is a saturated 18-carbon phospholipid, providing a strong hydrophobic driving force for self-assembly. The PEG linker is a flexible, hydrophilic polymer whose length can be varied to modulate the physicochemical properties of the resulting nanoparticles. The terminal carboxylic acid provides a reactive site for bioconjugation.

Below is a generalized representation of the this compound structure:

Caption: Generalized structure of this compound.

Physicochemical Data Summary

The following tables summarize key quantitative physicochemical properties of this compound with varying PEG molecular weights.

| Property | DSPE-PEG(2000)-COOH | DSPE-PEG(3000)-COOH | DSPE-PEG(5000)-COOH | Reference(s) |

| Molecular Weight (Da) | ~2800 | ~3800 | ~5800 | [3] |

| Critical Micelle Concentration (CMC) (µM) | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 1.5 | [4] |

| pKa (Carboxylic Acid) | ~3 - 5 (estimated) | ~3 - 5 (estimated) | ~3 - 5 (estimated) | [5] |

Table 1: General Physicochemical Properties of this compound Variants

| Micellar Property | DSPE-PEG(2000)-COOH Micelles | Reference(s) |

| Hydrodynamic Diameter (nm) | ~10 - 20 | [6] |

| Zeta Potential (mV) | -2.7 to -30 (pH dependent) | [6][7] |

Table 2: Typical Micellar Properties of DSPE-PEG(2000)-COOH in Aqueous Solution

Solubility

This compound exhibits amphiphilic solubility characteristics. It is generally soluble in a variety of organic solvents and has enhanced solubility in aqueous solutions compared to the parent DSPE lipid, a property conferred by the hydrophilic PEG chain.

| Solvent | Solubility | Reference(s) |

| Water | Forms micelles above CMC | [1] |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |

Table 3: Solubility Profile of this compound

Experimental Protocols

This section details the methodologies for the characterization of key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Pyrene (B120774) Fluorescence Assay

The CMC is a fundamental parameter that indicates the concentration at which the amphiphilic this compound monomers begin to self-assemble into micelles. The pyrene fluorescence assay is a widely used method for its determination.

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in microenvironment leads to a characteristic shift in the pyrene emission spectrum.

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 0.2 mM.

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range.

-

Incubation with Pyrene: Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. Allow the solutions to equilibrate, typically overnight in the dark, to ensure the complete partitioning of pyrene.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set at 334 nm, and the emission is scanned from 350 to 450 nm.

-

Data Analysis: From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (around 372 nm and 383 nm, respectively). Plot the ratio of these intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be found by the intersection of the two linear portions of the plot.

Measurement of Hydrodynamic Diameter and Zeta Potential by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

DLS and ELS are standard techniques to determine the size distribution and surface charge of nanoparticles in suspension, respectively.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. ELS measures the velocity of charged particles in an applied electric field. The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.

Protocol:

-

Sample Preparation: Prepare a dilute aqueous suspension of this compound micelles at a concentration above the CMC. The suspending medium should be filtered to remove any dust or particulate contaminants. For zeta potential measurements, a low ionic strength medium such as 10 mM NaCl is often recommended.

-

Instrument Setup: Use a DLS instrument equipped with a laser light source and a correlator for size measurements, and electrodes for zeta potential measurements. Allow the instrument to warm up and stabilize.

-

Measurement:

-

Hydrodynamic Diameter (DLS): Place the sample in a suitable cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature (typically 25 °C). Perform multiple measurements to ensure reproducibility. The instrument's software will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

Zeta Potential (ELS): Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. The software will apply an electric field and measure the particle velocity to calculate the zeta potential. As with DLS, multiple measurements should be performed. The pH of the sample should be recorded as zeta potential is pH-dependent.

-

-

Data Analysis: The DLS software will provide the size distribution by intensity, volume, and number. The Z-average and PDI are the most commonly reported values. The ELS software will provide the mean zeta potential and its distribution.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Self-assembly of this compound into a micelle.

Caption: Experimental workflow for this compound characterization.

References

- 1. biochempeg.com [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-COOH in Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), detailing its mechanism of action, its impact on liposomal drug delivery systems, and the experimental protocols for its application.

Core Concepts: The Trifunctional Role of this compound

This compound is an amphiphilic, heterobifunctional polymer-lipid conjugate essential in modern drug delivery. Its structure consists of three key components, each with a distinct function:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor. It stably integrates into the lipid bilayer of liposomes due to its hydrophobic nature, ensuring the firm attachment of the entire conjugate to the vesicle's surface.[1][2]

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain.[3] It extends from the liposome (B1194612) surface into the aqueous environment, forming a hydrated layer. This layer is the primary driver of the "stealth" properties of the liposome.[4][5]

-

Carboxylic Acid (COOH): A terminal functional group at the distal end of the PEG chain. This carboxyl group provides a reactive site for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), enabling active targeting of specific cells or tissues.[4][6][7]

Mechanism of Action: From Systemic Circulation to Cellular Uptake

The mechanism of action of this compound in liposomes can be understood on two levels: its effect on the liposome's behavior in systemic circulation and its role in mediating interactions at the cellular level.

Systemic Level: The "Stealth" Effect and Prolonged Circulation

When conventional liposomes are introduced intravenously, they are rapidly recognized by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen, leading to their swift clearance from the bloodstream.[5][8] The incorporation of DSPE-PEG into the liposome formulation drastically alters this outcome.

The PEG chains on the liposome surface create a dense, hydrophilic cloud that sterically hinders the adsorption of plasma proteins, known as opsonins, onto the liposome surface.[5][9] This prevention of opsonization makes the liposomes "invisible" to MPS macrophages, significantly reducing their uptake and clearance.[3][5] This "stealth" characteristic leads to a dramatically extended blood circulation half-life, which is crucial for the drug to reach its intended target site.[3][7][10] This prolonged circulation also enhances the likelihood of the liposome accumulating in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[2][3][11]

Caption: this compound creates a barrier that prevents opsonization, leading to MPS evasion.

Cellular Level: Active Targeting and Internalization

While the PEG layer provides stealth, the terminal carboxyl group enables active targeting. The -COOH group can be readily activated to form stable amide bonds with primary amine groups on targeting ligands.[1][6]

-

Ligand Conjugation: A targeting moiety (e.g., an RGD peptide that targets integrin receptors overexpressed on tumor cells) is covalently attached to the this compound on the liposome surface.[7]

-

Receptor-Mediated Binding: The ligand-conjugated liposome specifically binds to its corresponding receptor on the target cell surface.

-

Cellular Uptake: This binding event typically triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the liposome, forming an endosome.[12] The primary pathways for liposome internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14]

-

Endosomal Escape & Drug Release: Once inside the cell, the liposome must escape the endosome to release its therapeutic payload into the cytoplasm to exert its effect. Some pH-sensitive formulations are designed to destabilize in the acidic environment of the endosome, facilitating drug release.[8][15]

Caption: Ligand-receptor binding initiates endocytosis and subsequent drug release.

Quantitative Impact on Liposome Physicochemical Properties

The incorporation of this compound influences key characteristics of liposomes. The molar percentage of the conjugate is a critical parameter that must be optimized.

| Property | Effect of this compound Incorporation | Typical Range/Value | Rationale & Citations |

| Particle Size | Slight increase | 100 - 200 nm | The PEG chains create a hydrophilic layer, increasing the hydrodynamic diameter.[16][17] |

| Polydispersity Index (PDI) | Generally remains low | < 0.2 | Indicates a homogenous and monodisperse population of vesicles. PEG can prevent aggregation, contributing to stability.[5][17][18] |

| Zeta Potential | Becomes more negative | -15 to -40 mV | The deprotonated carboxyl group (-COO⁻) at physiological pH imparts a negative charge. This negative charge also helps prevent aggregation through electrostatic repulsion.[16][17] |

| Circulation Half-Life | Significantly increased | 6.5 to 45 hours | The "stealth" effect dramatically reduces clearance by the MPS, as compared to conventional liposomes.[10][19] |

| Encapsulation Efficiency | Can be affected | Variable | The inclusion of PEG-lipids can sometimes slightly decrease encapsulation efficiency depending on the formulation method and the nature of the encapsulated drug.[2] |

Experimental Protocols

Protocol: Liposome Preparation via Thin-Film Hydration

This is the most common method for preparing this compound-containing liposomes.[11][20]

Materials:

-

Primary phospholipid (e.g., HSPC, DSPC)

-

Cholesterol

-

This compound

-

Organic solvent (e.g., Chloroform:Methanol mixture)

-

Aqueous hydration buffer (e.g., PBS pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve the primary lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., HSPC:Chol:this compound at 55:40:5).

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. This creates a thin, dry lipid film on the inner wall of the flask.[11][20]

-

Vacuum Drying: Place the flask under high vacuum for at least 4 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature) and agitating the flask. This process forms multilamellar vesicles (MLVs).[11]

-

Size Reduction (Extrusion): To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[11]

-

Purification: Remove any unencapsulated drug or other materials by methods such as size exclusion chromatography or dialysis.[11]

Protocol: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a small sample of the liposome suspension in the hydration buffer. Place the sample in the DLS instrument and measure the Brownian motion of the particles, from which size and PDI are calculated.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute a sample of the liposome suspension in an appropriate low-ionic-strength buffer. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge (zeta potential) is determined.

3. Ligand Conjugation via EDC/NHS Chemistry:

-

Principle: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group on the this compound for reaction with an amine-containing ligand.

-

Procedure:

-

Activate the liposomes by incubating them with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

-

Add the amine-containing targeting ligand to the activated liposome suspension.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Quench any unreacted NHS-esters.

-

Purify the conjugated liposomes from unreacted ligand and coupling reagents using size exclusion chromatography.

-

Caption: Workflow for preparation, optional targeting, and characterization of liposomes.

Conclusion

This compound is a critical component in the design of advanced liposomal drug delivery systems. Its tripartite structure provides stable membrane anchoring, a "stealth" shield for prolonged systemic circulation, and a functional handle for active targeting of diseased cells. By modulating the physicochemical properties of liposomes and enabling site-specific delivery, this compound-modified liposomes offer a powerful platform for improving the therapeutic index of encapsulated drugs, reducing off-target toxicity, and overcoming biological barriers. A thorough understanding of its mechanism of action and the experimental methodologies for its use is fundamental for professionals in drug development and nanomedicine research.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. biochempeg.com [biochempeg.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nva.sikt.no [nva.sikt.no]

- 16. researchgate.net [researchgate.net]

- 17. Hyaluronated and PEGylated Liposomes as a Potential Drug-Delivery Strategy to Specifically Target Liver Cancer and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSPE-PEG-COOH: Molecular Weight and Polydispersity Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH), a critical component in drug delivery systems and nanomedicine. This document focuses on two key quality attributes: molecular weight (MW) and polydispersity index (PDI), which significantly influence the physicochemical properties and in vivo performance of nanoparticle formulations.

Core Concepts: The Significance of Molecular Weight and Polydispersity

The therapeutic efficacy and safety of drug delivery systems formulated with this compound are intrinsically linked to the precise molecular characteristics of this polymer-lipid conjugate. The polyethylene (B3416737) glycol (PEG) chain length, which dictates the overall molecular weight, governs the thickness of the hydrophilic corona around a nanoparticle. This "stealth" layer sterically hinders opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation half-life.

The polydispersity index (PDI) is a measure of the heterogeneity of the PEG chain lengths in a given sample. A PDI value closer to 1.0 indicates a more uniform and monodisperse population of molecules. In drug formulation, a low PDI is highly desirable as it ensures batch-to-batch consistency and predictable in vivo behavior.

Quantitative Data Summary

The molecular weight of this compound can vary depending on the length of the PEG chain. The following table summarizes commercially available this compound products with their corresponding molecular weights and, where available, polydispersity indices.

| Supplier/Source | Product Name/Identifier | Nominal Molecular Weight (Da) | Reported Molecular Weight/Mass (Da) | Polydispersity Index (PDI) |

| Creative PEGWorks | This compound, MW 1k (PLS-9911) | 1,000 | - | 1.02 - 1.05 |

| Creative PEGWorks | This compound, MW 2k (PLS-9912) | 2,000 | - | 1.02 - 1.05[1] |

| Creative PEGWorks | This compound, MW 3.4k (PLS-9913) | 3,400 | - | 1.02 - 1.05 |

| Creative PEGWorks | This compound, MW 5k (PLS-9914) | 5,000 | - | 1.02 - 1.05 |

| Avanti Polar Lipids | DSPE-PEG(2000) Carboxylic Acid (880135) | 2,000 | 2780.38 (average MW), 2778.7 (exact mass)[2] | Not specified |

| BroadPharm | This compound, MW 2,000 | 2,000 | - | Not specified |

| BroadPharm | This compound, MW 3,400 | 3,400 | - | Not specified |

| MedchemExpress | This compound, MW 2000 | 2,000 | - | Not specified |

| MedchemExpress | This compound, MW 5000 | 5,000 | - | Not specified |

Experimental Protocols

Accurate determination of molecular weight and PDI is crucial for quality control and formulation development. The following are detailed methodologies for the characterization of this compound.

Protocol 1: Molecular Weight and PDI Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the average molecular weight and polydispersity index of this compound.

Materials:

-

This compound sample

-

High-performance liquid chromatography (HPLC) grade tetrahydrofuran (B95107) (THF)

-

Polystyrene or PEG standards of known molecular weights

-

GPC system equipped with a refractive index (RI) detector

-

GPC columns suitable for polymer separation in the desired molecular weight range

Procedure:

-

Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1-2 mg/mL) in HPLC-grade THF. Filter the solution through a 0.2 µm syringe filter.

-

Standard Preparation: Prepare a series of polystyrene or PEG standards of known molecular weights in THF.

-

GPC System Setup:

-

Mobile Phase: HPLC-grade THF

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index (RI)

-

-

Calibration: Inject the molecular weight standards into the GPC system to generate a calibration curve of log(MW) versus elution time.

-

Sample Analysis: Inject the prepared this compound sample into the GPC system.

-

Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and peak molecular weight (Mp) of the sample. Calculate the PDI using the formula: PDI = Mw / Mn.

Protocol 2: Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To determine the absolute molecular weight distribution of this compound.

Materials:

-

This compound sample

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in a suitable solvent like acetonitrile/water with 0.1% trifluoroacetic acid)

-

Cationizing agent (e.g., sodium trifluoroacetate)

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

-

Target Plate Spotting: Mix the sample solution with the matrix solution and the cationizing agent. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the appropriate mass range.

-

The instrument will detect individual polymer chains, allowing for the determination of the molecular weight of each component in the sample.

-

-

Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a this compound molecule with a specific number of ethylene (B1197577) glycol repeat units. The difference in mass between adjacent peaks will correspond to the mass of one ethylene glycol unit (44 Da). This data can be used to calculate the average molecular weight and assess the distribution.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O))

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent.

-

NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of characteristic peaks corresponding to the distearoyl (DSPE) lipid tails, the polyethylene glycol (PEG) backbone, and the terminal carboxylic acid group.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Liposome (B1194612) Formulation and Characterization

Caption: Workflow for liposome formulation and characterization.

Simplified Signaling Pathway for Targeted Drug Delivery

References

The Pivotal Role of the Carboxyl Group in DSPE-PEG-COOH Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid conjugate in the field of advanced drug delivery. Its unique amphiphilic structure, combining the hydrophobic DSPE anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive carboxyl group, enables the formulation of sophisticated nanocarriers such as liposomes and micelles. This technical guide delves into the core functionalities imparted by the terminal carboxyl group, providing an in-depth exploration of its role in bioconjugation, pH-responsive drug release, and surface charge modulation. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the design and development of next-generation nanomedicines.

The Core Functionality: The Carboxyl Group as a Chemical Handle

The terminal carboxylic acid (-COOH) on the PEG chain of this compound is the cornerstone of its utility in targeted drug delivery. This functional group provides a reactive site for the covalent attachment of a wide array of biomolecules, transforming a passive nanocarrier into a targeted delivery vehicle.[1][2]

Bioconjugation Chemistry

The most prevalent application of the carboxyl group is in forming stable amide bonds with primary amine groups (-NH2) present in proteins, antibodies, peptides, and other targeting ligands.[3][4] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or other activators like N-hydroxy-5-sulfosuccinimide (sulfo-NHS) to enhance efficiency and stability in aqueous environments.[4]

The general mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the targeting ligand to form a stable amide bond. The addition of NHS or sulfo-NHS creates a more stable amine-reactive intermediate, reducing side reactions like hydrolysis and improving the overall yield of the conjugation reaction.

Applications in Targeted Drug Delivery

The ability to conjugate targeting moieties to the surface of liposomes or micelles is critical for enhancing drug delivery specificity and efficacy. By targeting receptors that are overexpressed on diseased cells, such as cancer cells, the therapeutic payload can be concentrated at the site of action, minimizing off-target effects and reducing overall toxicity.[5] Examples of ligands conjugated via the carboxyl group include:

-

Antibodies and antibody fragments: For targeting specific cell surface antigens.

-

Peptides: Such as RGD peptides for targeting integrins expressed on tumor neovasculature.[5]

-

Aptamers: Nucleic acid-based ligands with high specificity for their targets.[1]

-

Small molecules: Like folic acid for targeting the folate receptor, which is often overexpressed in cancer cells.

pH-Responsive Drug Release

The carboxyl group can also be exploited to create "smart" drug delivery systems that release their payload in response to specific environmental cues, such as the acidic microenvironment of tumors or the low pH within endosomes and lysosomes of cells.[6][7]

Mechanism of pH-Sensitivity

At physiological pH (around 7.4), the carboxyl group is deprotonated and negatively charged (-COO⁻), contributing to the stability of the liposome (B1194612) or micelle. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated (-COOH).[7] This change in ionization state can lead to a shift in the hydrophilic-lipophilic balance of the this compound, potentially causing destabilization of the nanocarrier and triggering the release of the encapsulated drug.[7] This pH-triggered release is particularly advantageous for delivering drugs intracellularly, as the lower pH of endosomes can facilitate the escape of the drug into the cytoplasm.

Surface Charge Modulation

The terminal carboxyl group imparts a negative surface charge to nanoparticles at physiological pH.[8] This zeta potential can influence the stability of the formulation in suspension by preventing aggregation through electrostatic repulsion. Furthermore, the surface charge can affect how the nanoparticle interacts with biological systems, including its circulation time and cellular uptake.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound in various applications.

Table 1: Physicochemical Properties of this compound Formulations

| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000/Soluplus (4/1) | 128.1 | 0.295 | -28.1 | [9] |

| DSPE-PEG2000/Soluplus (1/1) | 116.6 | 0.112 | -13.7 | [9] |

| Cabozantinib-loaded DSPE-PEG2000 micelles | 11 | Narrow | Not Reported | [10] |

Table 2: pH-Responsive Drug Release

| Formulation | pH | Cumulative Release (%) | Time (h) | Reference |

| Docetaxel-loaded liposomes | 7.4 | 42 | Not Specified | [6] |

| Docetaxel-loaded liposomes | 6.5 | 61 | Not Specified | [6] |

| Docetaxel-loaded liposomes | 4.0 | 99 | Not Specified | [6] |

| Doxycycline-loaded liposomes | 7.4 | 25 | Not Specified | [6] |

| Doxycycline-loaded liposomes | 6.5 | 39 | Not Specified | [6] |

| Doxycycline-loaded liposomes | 4.0 | 78 | Not Specified | [6] |

Experimental Protocols

Protocol for Liposome Formulation using Thin-Film Hydration

This method is a standard procedure for the preparation of liposomes incorporating this compound.[11][12]

-

Lipid Dissolution: Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.

Protocol for Ligand Conjugation to this compound Liposomes

This protocol outlines the steps for conjugating an amine-containing ligand to pre-formed liposomes.

-

Activation of Carboxyl Groups:

-

Disperse the this compound containing liposomes in an activation buffer (e.g., MES buffer, pH 6.0).

-

Add a fresh solution of EDC and Sulfo-NHS to the liposome suspension.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add the amine-containing targeting ligand to the activated liposome suspension.

-

Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amines.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching agent (e.g., hydroxylamine) to deactivate any unreacted NHS-esters.

-

Remove the unconjugated ligand and excess reagents by dialysis, size exclusion chromatography, or ultrafiltration.

-

Protocol for Determination of Drug Loading and Encapsulation Efficiency

This protocol provides a general method to quantify the amount of drug encapsulated within the nanoparticles.[11][13]

-

Separation of Free Drug: Separate the unencapsulated (free) drug from the drug-loaded nanoparticles using techniques such as dialysis, size exclusion chromatography, or centrifugation.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Quantification of Total Drug:

-

Lyse a known amount of the drug-loaded nanoparticle formulation using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug.

-

Measure the total drug concentration in the lysed sample.

-

-

Calculations:

-

Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Drug Loading (DL %): DL (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

-

Conclusion

The terminal carboxyl group of this compound is a critical enabler of functionality in modern drug delivery systems. Its capacity for bioconjugation allows for precise targeting of diseased tissues, while its inherent pH-sensitivity can be harnessed for triggered drug release. A thorough understanding of the chemistry and application of this functional group, as detailed in this guide, is paramount for the rational design and development of effective and safe nanomedicines. The provided protocols and data serve as a foundational resource for researchers aiming to leverage the full potential of this compound in their therapeutic formulations.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. nanocs.net [nanocs.net]

- 3. This compound, MW 3,400 | BroadPharm [broadpharm.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. mdpi.com [mdpi.com]

- 10. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Role of DSPE-PEG-COOH in Advanced Drug Delivery

An In-Depth Technical Guide to DSPE-PEG-COOH for Self-Assembling Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal carboxyl group (this compound) is a critical component in the formulation of advanced nanomedicines. This amphiphilic polymer, possessing a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, spontaneously self-assembles in aqueous media to form structures like micelles or integrates into the lipid bilayer of liposomes and other lipid nanoparticles (LNPs).[1][]

The DSPE portion provides a stable, hydrophobic core ideal for encapsulating poorly water-soluble therapeutic agents.[] The PEG chain forms a hydrated "stealth" corona on the nanoparticle surface, which sterically hinders opsonin protein adsorption, thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging systemic circulation time.[3][4] Crucially, the terminal carboxylic acid (-COOH) group serves as a versatile chemical handle for the covalent conjugation of targeting ligands—such as antibodies, peptides (e.g., RGD), or aptamers—enabling active targeting to specific cells and tissues.[5] This guide provides a comprehensive overview of the formulation, characterization, and application of this compound-containing nanoparticles, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties and Self-Assembly

This compound is a heterobifunctional lipid-polymer conjugate. The saturated 18-carbon acyl chains of the DSPE anchor contribute to a high phase transition temperature, resulting in rigid, stable nanoparticle membranes that are essential for drug retention.[3] In aqueous solutions, these molecules arrange themselves to minimize the exposure of the hydrophobic DSPE tails to water, leading to the formation of core-shell micellar structures or stable integration into lipid bilayers. The terminal carboxyl group is exposed on the hydrophilic PEG surface, making it available for subsequent bioconjugation reactions.

Below is a diagram illustrating the self-assembly process of this compound into a functionalized micelle capable of carrying a drug payload and presenting a targeting ligand.

Quantitative Data on this compound Nanoparticle Formulations

The physicochemical characteristics of nanoparticles are highly dependent on their composition and formulation parameters. The tables below summarize quantitative data from various studies, showcasing the impact of formulation variables on particle size, polydispersity index (PDI), surface charge (zeta potential), and drug loading metrics.

Table 1: Effect of Formulation Ratio on Nanoparticle Characteristics This table demonstrates how varying the weight ratio of DSPE-PEG2000 to the copolymer Soluplus impacts the resulting nanoparticle's size, PDI, and zeta potential when prepared by the hydration method.[6]

| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 10:1 | 36.5 | 0.900 | -28.5 |

| 5:1 | 80.8 | 0.644 | -29.2 |

| 4:1 | 128.1 | 0.295 | -28.1 |

| 1:1 | 116.6 | 0.112 | -13.7 |

| 1:4 | 72.0 | 0.103 | -11.3 |

| 1:5 | 54.5 | 0.057 | -6.0 |

| 1:10 | 56.1 | 0.101 | -7.7 |

Table 2: Characteristics of Drug-Loaded DSPE-PEG Micelles This table presents data for micelles loaded with different therapeutic agents, highlighting key performance metrics like encapsulation efficiency and drug loading content.

| Formulation / Drug | Carrier:Drug Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |

| DSPE-PEG-C60 / Doxorubicin | 5:1 | 97 | ~ -30 | 86.1 | - | [7][8] |

| DSPE-PEG-C60 / Doxorubicin | 10:1 | 211 | ~ -30 | 95.4 | - | [7][8] |

| DSPE-PEG-C60 / Doxorubicin | 15:1 | 260 | ~ -30 | 97.5 | - | [7][8] |

| DSPE-PEG2000 / Ridaforolimus | 10:1 (initial loading) | 33 ± 15 | - | 77.5 ± 1.7 | 7.2 ± 0.1 | [9] |

| PHIS-PEG/DSPE-PEG / Paclitaxel | - | 110 - 135 | - | 88 | 5 | [10] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of nanoparticle formulations. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol: Nanoparticle Formulation by Thin-Film Hydration

This is a widely used method for preparing liposomes and micelles, especially for encapsulating hydrophobic drugs.[6][11]

-

Dissolution: Accurately weigh and dissolve this compound, other lipid components (e.g., DSPC, cholesterol), and the hydrophobic drug at a predetermined molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-60°C). A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to ensure complete removal of residual organic solvent.

-

Hydration: Hydrate the dried film with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) by rotating the flask gently. The hydration temperature should be kept above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).

-

Size Reduction (Sonication/Extrusion):

-

Sonication: To reduce the size of the MLVs, sonicate the suspension using a bath or probe tip sonicator until the solution appears translucent.

-

Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is typically done 10-20 times.

-

-

Purification: Remove any unencapsulated drug by dialysis against the hydration buffer or using size exclusion chromatography.

Protocol: Ligand Conjugation to this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of an amine-containing ligand (e.g., a peptide or antibody) to the carboxyl-terminated surface of a pre-formed nanoparticle.

Protocol: Characterization of Nanoparticles

4.3.1 Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS) [3][7]

-

Sample Preparation: Dilute the nanoparticle suspension in the original buffer or deionized water to an appropriate concentration to avoid multiple scattering effects. Filter the sample through a 0.22 µm syringe filter if aggregates are suspected.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measurement: Transfer the diluted sample to a clean cuvette. For zeta potential, use a specific electrode-containing cuvette. Place the cuvette in the instrument.

-

Data Acquisition: Perform multiple measurements to obtain the Z-average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. A PDI value < 0.3 is generally considered acceptable for a monodisperse population.

4.3.2 Morphology by Transmission Electron Microscopy (TEM) [3][7]

-

Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1-2 minutes.

-

Staining: Wick away the excess sample with filter paper. For contrast, immediately add a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1-2 minutes.

-

Drying: Wick away the excess stain and allow the grid to air-dry completely.

-

Imaging: Load the grid into the TEM and visualize the nanoparticles at an appropriate acceleration voltage, capturing images at various magnifications.

Protocol: Determination of Encapsulation Efficiency and Drug Loading

-

Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles.[3]

-

Centrifugal Ultrafiltration: Place the nanoparticle suspension in a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., 30 kDa). Centrifuge according to the manufacturer's instructions. The filtrate contains the free drug.

-

-

Quantification of Total and Free Drug:

-

Measure the concentration of the free drug in the filtrate (W_free) using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method.[12][13]

-

To measure the total drug amount (W_total), disrupt a known volume of the original nanoparticle suspension by adding a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug, then measure the concentration.

-

-

Calculation:

-

Encapsulation Efficiency (EE %): EE % = ((W_total - W_free) / W_total) * 100

-

Drug Loading Content (DLC %): DLC % = ((W_total - W_free) / W_nanoparticle) * 100, where W_nanoparticle is the total weight of the nanoparticles.

-

Protocol: In Vitro Drug Release Study using Dialysis

This method simulates the release of a drug from the nanoparticle into a physiological environment.[3][14]

-

Preparation: Transfer a precise volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate MWCO (e.g., 10-20 kDa).

-

Immersion: Place the sealed dialysis bag into a larger volume of release buffer (e.g., PBS at pH 7.4, or acetate buffer at pH 5.5 to simulate endosomal conditions), maintained at 37°C with constant, gentle stirring. The large volume of external buffer ensures sink conditions.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.

-

Analysis: Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectroscopy.

-

Data Processing: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a drug release profile.

Biological Interactions: Cellular Uptake Pathway

Targeting ligands conjugated to the this compound surface can dramatically alter the biological interactions of nanoparticles, directing them to specific cell types and mediating cellular entry via receptor-mediated endocytosis. A well-studied example is the use of the RGD (Arginine-Glycine-Aspartic acid) peptide, which targets integrin receptors that are often overexpressed on tumor cells and angiogenic vasculature.[15][16]

The following diagram illustrates the process of integrin-mediated endocytosis for an RGD-functionalized nanoparticle.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biochempeg.com [biochempeg.com]

- 6. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]

- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG-COOH in Drug Delivery: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group, allows for the self-assembly into various nanocarrier systems such as liposomes and micelles.[3][4] The PEGylated surface provides a "stealth" characteristic, enabling these nanocarriers to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[5][6] This extended circulation enhances the probability of the nanocarrier accumulating in target tissues, particularly tumors, through the enhanced permeability and retention (EPR) effect.[7] The terminal carboxyl group serves as a versatile reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or other small molecules, to achieve active targeting of specific cells or tissues.[4][8] This guide provides an in-depth overview of this compound in drug delivery, focusing on quantitative data, experimental protocols, and key conceptual frameworks.

Core Concepts: Passive and Active Targeting

Drug delivery systems utilizing this compound often employ two primary targeting strategies: passive and active targeting.

Passive Targeting: This strategy leverages the abnormal physiology of tumor tissues. Tumors exhibit leaky vasculature with large fenestrations and have poor lymphatic drainage.[7] This allows nanoparticles of a certain size (typically 10-200 nm) to extravasate from the bloodstream and accumulate in the tumor microenvironment, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[7][9][10] The PEG chains on the surface of the nanocarriers prevent their rapid clearance by the immune system, allowing sufficient time for this passive accumulation to occur.[11]

Active Targeting: To enhance specificity, the surface of this compound nanocarriers can be functionalized with targeting ligands that bind to specific receptors overexpressed on the surface of target cells.[12][13] The terminal carboxylic acid group of this compound is a key functional moiety for this purpose, allowing for the covalent attachment of these ligands.[4][14] This active targeting approach increases the cellular uptake of the nanocarrier and the encapsulated drug, leading to improved therapeutic efficacy and reduced off-target effects.[13][15]

Quantitative Data on this compound Based Nanocarriers

The physicochemical properties of this compound based nanocarriers are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Characterization of this compound Formulations

| Formulation Type | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| Micelles | - | 9.6 ± 0.6 | -2.7 ± 1.1 | - | [16] |

| Micelles | Ridaforolimus | 33 ± 15 | - | - | [17] |

| Micelles | Doxorubicin | 97 - 260 | ~ -30 | - | [18] |

| Nanoparticles (with Soluplus) | - | 36.5 - 128.1 | -13.7 to -29.2 | 0.112 - 0.900 | [19] |

| Nanoparticles | - | 116.3 - 235.13 | -19.37 to -33.67 | < 0.45 | [20] |

Table 2: Drug Loading and Encapsulation Efficiency

| Formulation Type | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |

| Micelles | Ridaforolimus | 7.194 ± 0.143 | 77.519 ± 1.658 | [17] |

| Micelles | Doxorubicin | - | 86.1 - 97.5 | [18] |

Table 3: In Vivo Pharmacokinetic Parameters

| Formulation | Animal Model | Half-life (t½) | Clearance | Reference |

| Ridaforolimus Micelles | Rat | Increased by 1.7-fold | Decreased by 0.6-fold | [17] |

| Radiolabeled Micelles | Mouse | 456.3 min | - | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound based drug delivery systems.

Protocol 1: Formulation of Drug-Loaded Micelles by Thin-Film Hydration

This method is widely used for encapsulating hydrophobic drugs into the core of micelles.[3][21][22][23]

Materials:

-

This compound

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar ratio in the chosen organic solvent in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).

-

Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.

-

Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated using a bath sonicator or passed through an extruder with polycarbonate membranes of a defined pore size.

-

Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter for sterilization and removal of any large aggregates. Store the formulation at 4°C.[3]

Protocol 2: Formulation of Nanoparticles by Nanoprecipitation

Nanoprecipitation is a rapid and straightforward method for preparing polymeric nanoparticles.[24][25][26]

Materials:

-

This compound

-

Drug (optional)

-

Water-miscible organic solvent (e.g., acetone, ethanol, acetonitrile)

-

Aqueous non-solvent (e.g., deionized water), often containing a stabilizer (e.g., Poloxamer 188)

Procedure:

-

Organic Phase Preparation: Dissolve this compound and the drug in the organic solvent.

-

Aqueous Phase Preparation: Prepare the aqueous non-solvent, with or without a stabilizer.

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent displacement causes the polymer to precipitate, forming nanoparticles with the drug encapsulated.

-

Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.

-

Purification: Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated drug and excess stabilizer.

-

Resuspension: Resuspend the purified nanoparticles in an appropriate aqueous buffer.

Protocol 3: Surface Functionalization with a Targeting Ligand

The terminal carboxylic acid of this compound can be activated to react with amine groups on targeting ligands.[14]

Materials:

-

This compound formulated nanoparticles

-

Targeting ligand with a primary amine group (e.g., antibody, peptide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Activation of Carboxyl Groups: Resuspend the this compound nanoparticles in the activation buffer. Add EDC and NHS to the nanoparticle suspension and incubate to activate the carboxyl groups, forming an NHS-ester intermediate.

-

Conjugation: Add the targeting ligand dissolved in the coupling buffer to the activated nanoparticle suspension. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The primary amine on the ligand will react with the NHS-ester to form a stable amide bond.

-

Quenching: Quench any unreacted NHS-esters by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine).

-

Purification: Remove the unconjugated ligand and coupling reagents from the functionalized nanoparticles using size exclusion chromatography or dialysis.

Visualizing Workflows and Mechanisms

Logical Relationship of a Targeted Drug Delivery System

The design of a targeted drug delivery system based on this compound involves a logical interplay of its components to achieve the desired therapeutic outcome.

Caption: Logical relationship of components in a targeted this compound nanocarrier.

Experimental Workflow for Targeted Nanoparticle Development

The development of a targeted nanoparticle involves a systematic workflow from formulation to in vivo evaluation.